1-(5h-Dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-2-amine
Description
Properties
CAS No. |
63918-76-3 |
|---|---|
Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C19H22N2/c1-15(20(2)3)14-21-18-10-6-4-8-16(18)12-13-17-9-5-7-11-19(17)21/h4-13,15H,14H2,1-3H3 |
InChI Key |
BSZNQHDGIACTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2C=CC3=CC=CC=C31)N(C)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Dehydrogenation of Iminodibenzyl
The key intermediate for the target compound is 5H-Dibenzo[b,f]azepine (also known as iminostilbene). A well-documented and efficient method for its synthesis is catalytic dehydrogenation of 10,11-Dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl).
-
- Iminodibenzyl is subjected to catalytic dehydrogenation either in gaseous or liquid phase.
- The gaseous phase method involves passing iminodibenzyl vapors through a catalyst-packed column at high temperatures (350–620°C).
- The liquid phase method, more economical and milder, is performed at 180–280°C using a hydrogen acceptor such as nitrotoluene.
- Catalysts include noble metals (platinum, palladium on activated carbon), metal oxides (Fe2O3, Cr2O3), or sulfur/selenium-based catalysts supported on carbon or silica gel.
Advantages of Liquid Phase Catalytic Dehydrogenation:
- Single-step reaction.
- Lower temperature (210–250°C preferred).
- Simplified product recovery by filtration and precipitation.
| Step | Reactant | Catalyst | Conditions | Product |
|---|---|---|---|---|
| 1 | Iminodibenzyl (10,11-Dihydro-5H-dibenzo[b,f]azepine) | Pd/C, Pt/C, Fe2O3, or Cr2O3 | 180–280°C, liquid phase, nitrotoluene as H-acceptor | 5H-Dibenzo[b,f]azepine (iminostilbene) |
This process is patented (EP0237952B1) and represents a significant improvement over older multi-step syntheses involving acylation, bromination, and deacylation.
Functionalization: Introduction of N,N-Dimethylpropan-2-amine Side Chain
Alkylation of the Dibenzoazepine Core
The next step involves the attachment of the N,N-dimethylpropan-2-amine side chain at the 5-position of the dibenzoazepine nucleus.
-
- Alkylation of the 5-position of 5H-Dibenzo[b,f]azepine with an appropriate haloalkylamine or via reductive amination of a corresponding aldehyde intermediate.
- The side chain is typically introduced as a 2-(N,N-dimethylamino)-2-methylpropyl group.
-
- Use of alkyl halides such as 2-chloro-N,N-dimethylpropylamine or related derivatives.
- Base-mediated substitution or reductive amination using hydrogenation catalysts.
- Solvents such as octane or other inert organic solvents.
- Catalysts for reductive amination include PdCuZrOx under CO2/H2 atmosphere at 150°C for 15–30 hours.
Integrated Preparation Route Summary
Analytical and Purification Techniques
-
- Filtration of catalyst and precipitation of product using alcohols (methanol, ethanol, isopropanol) or alkanes (hexane, heptane).
- Column chromatography for side chain functionalized products using petroleum ether/ethyl acetate mixtures.
Research Findings and Notes
- The catalytic dehydrogenation method significantly reduces the number of synthetic steps and harsh conditions compared to older methods involving acylation and bromination.
- Use of nitrotoluene as a hydrogen acceptor in liquid phase dehydrogenation improves reaction efficiency and product recovery.
- The PdCuZrOx catalyst under CO2/H2 atmosphere is effective for N-methylation and reductive amination, enabling the introduction of the N,N-dimethylpropan-2-amine group with high yields.
- Stability and impurity profiles of related compounds such as imipramine have been studied extensively, indicating the importance of controlled reaction conditions to minimize degradation.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Dimethylamino)propyl]-5H-dibenz[b,f]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives, which can further be utilized in various pharmacological applications .
Scientific Research Applications
5-[2-(Dimethylamino)propyl]-5H-dibenz[b,f]azepine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various tricyclic compounds.
Biology: It serves as a tool to study neurotransmitter pathways and receptor interactions.
Mechanism of Action
The mechanism of action of 5-[2-(Dimethylamino)propyl]-5H-dibenz[b,f]azepine involves the inhibition of serotonin and norepinephrine reuptake transporters. By blocking these transporters, the compound increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating symptoms of depression . The molecular targets include the serotonin transporter (SERT) and the norepinephrine transporter (NET), and the pathways involved are primarily related to monoaminergic neurotransmission .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imipramine belongs to a class of dibenzoazepine derivatives with varying substituents that influence pharmacological activity, selectivity, and safety. Below is a detailed comparison with key analogs:
Desipramine
- Structure : 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine (C₁₈H₂₂N₂).
- Key Difference : Lacks one methyl group on the terminal amine compared to imipramine (N-methyl vs. N,N-dimethyl) .
- Pharmacology: Greater selectivity for norepinephrine reuptake inhibition (vs. serotonin for imipramine) . Longer elimination half-life (14–62 hours vs. 11–25 hours for imipramine) due to reduced hepatic metabolism . Lower anticholinergic side effects but higher risk of cardiovascular toxicity .
Clomipramine
- Structure : 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine (C₁₉H₂₃ClN₂).
- Key Difference : Chlorine atom at position 3 of the dibenzoazepine ring .
- Pharmacology :
3,7-Dichloro Derivative
- Structure : 3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine (C₁₉H₂₂Cl₂N₂).
- Key Difference : Two chlorine atoms at positions 3 and 7 .
- Pharmacology: Increased receptor-binding affinity due to halogen-induced hydrophobic interactions. Limited clinical use due to hepatotoxicity observed in preclinical studies .
Azidobupramine
- Structure : Derived from imipramine via azide substitution on the side chain .
- Key Difference : Azide group replaces a methyl group on the terminal amine.
- Application: Used in photoaffinity labeling studies to map neurotransmitter transporter binding sites . Non-therapeutic; primarily a research tool for structural biology.
Biological Activity
1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine, commonly known as desmethyltrimipramine, is a dibenzoazepine derivative with potential pharmacological applications. This compound has garnered attention due to its structural characteristics and biological activities, particularly in the context of neuropharmacology and multidrug resistance (MDR) reversal.
Chemical Structure and Properties
- Molecular Formula : C19H22N
- Molecular Weight : 270.39 g/mol
- CAS Number : 63918-76-3
The compound features a dibenzoazepine core, which is known for its diverse biological activities, including antidepressant and antipsychotic effects.
Biological Activity Overview
The biological activity of 1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine can be categorized into several key areas:
1. Antidepressant and Anxiolytic Effects
Research indicates that compounds within the dibenzoazepine class exhibit significant antidepressant properties. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition.
2. Multidrug Resistance Reversal
A study evaluated the compound's potential as a P-glycoprotein (P-gp) inhibitor, which plays a critical role in drug efflux and resistance mechanisms in cancer cells. The findings suggest that certain dibenzoazepines can enhance the sensitivity of resistant cancer cell lines to chemotherapeutic agents by increasing intracellular drug accumulation and inhibiting efflux mechanisms .
Table 1: Summary of Biological Activities
Case Study: P-Glycoprotein Inhibition
In a specific study, a series of dibenzo[c,e]azepine derivatives were synthesized and tested for their ability to reverse MDR in K562/A02 cells. The most potent compound demonstrated a significant increase in the accumulation of Adriamycin (ADR), suggesting that the compound could serve as a lead for developing effective MDR reversal agents .
The proposed mechanisms by which 1-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-2-amine exerts its biological effects include:
- Serotonin Reuptake Inhibition : Similar to other antidepressants, it may inhibit the reuptake of serotonin at the synaptic cleft.
- P-Glycoprotein Interaction : By inhibiting P-glycoprotein, it increases the retention time of chemotherapeutic agents within cancer cells, thus enhancing their cytotoxic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
